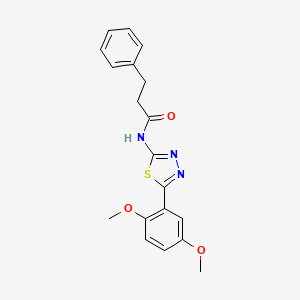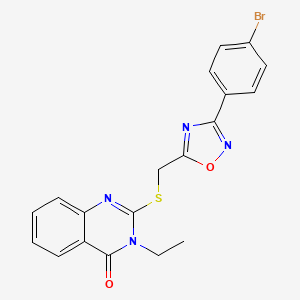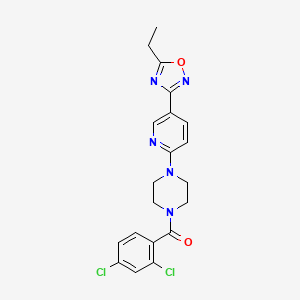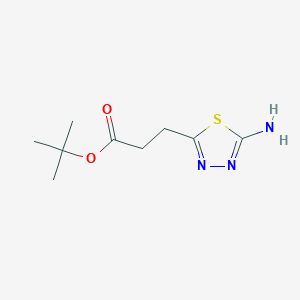
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, attached to a phenylpropanamide group. The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the thiadiazole ring and the phenylpropanamide group could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the phenylpropanamide group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of its functional groups. For example, the presence of the dimethoxyphenyl group could potentially influence the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Crystal Structure and Surface Analysis
- Synthesis and Crystal Structure Analysis: A study by Prabhuswamy et al. (2016) focused on the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and its crystal structure was determined using single crystal X-ray diffraction. This research contributes to understanding the molecular and crystal structure of such compounds (Prabhuswamy et al., 2016).
Anticancer Evaluation
- Synthesis and Anticancer Evaluation: Tiwari et al. (2017) synthesized a series of compounds, including N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, and evaluated them for anticancer activity. This study provides insight into the potential anticancer applications of these compounds (Tiwari et al., 2017).
Drug Delivery and Antimicrobial Activity
- Polyamide-Montmorillonite Nanocomposites for Drug Delivery: Salahuddin et al. (2014) explored the use of polyamide-montmorillonite nanocomposites as a drug delivery system. The study included the release of 1,3,4-oxa(thia)diazoles and their antimicrobial activity (Salahuddin et al., 2014).
Antibacterial and Antifungal Activities
- Synthesis and Biological Evaluation of Thiadiazole Derivatives: Chandrakantha et al. (2014) synthesized a new series of N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide and evaluated them for antibacterial and antifungal activities (Chandrakantha et al., 2014).
Anti-inflammatory and Analgesic Applications
- Molecular Modeling and Pharmacological Evaluation: Shkair et al. (2016) conducted a study on 1,3,4- Thiadiazoles as anti-inflammatory and analgesic agents. This research highlights the potential medical applications of these compounds in treating inflammation and pain (Shkair et al., 2016).
Antimicrobial and Antitumor Activities
- Synthesis and Antimicrobial Evaluation of Arylazothiazole Disperse Dyes: Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium and evaluated their antimicrobial and antitumor activities. This research shows the diverse applications of these compounds beyond their traditional uses (Khalifa et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDLPGUBJYVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)
![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)